![molecular formula C7H8N2O B371122 2-Aminobenzaldehyde oxime CAS No. 3398-07-0](/img/structure/B371122.png)
2-Aminobenzaldehyde oxime
Overview
Description
2-Aminobenzaldehyde oxime is a compound that has been studied for its significant roles as dual inhibitors of neutrophil elastase and proteinase 3 . It is synthesized from a series of 2-aminobenzaldehyde oxime and 2-aminobenzoate analogs .
Synthesis Analysis
The synthesis of 2-aminobenzaldehyde oxime involves the use of sivelestat as the model structure to obtain more potent anti-NsPs agents . The results of structure-activity relationships studies concluded that a hydroxyl oxime moiety plays an important role in ligand-enzyme affinity through hydrogen bonding .
Molecular Structure Analysis
The molecular formula of 2-Aminobenzaldehyde is C7H7NO . The average mass is 121.137 Da and the monoisotopic mass is 121.052765 Da .
Chemical Reactions Analysis
The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
Scientific Research Applications
Synthesis of Novel Compounds : 2-Aminobenzaldehyde oxime is used as a starting compound in the synthesis of novel diaryl- and arylnitrofuroxans (Epishina, Ovchinnikov, & Makhova, 1997).
Eco-friendly Oxidation Reactions : It participates in reactions with aromatic aldehydes to produce 1,2-dihydroquinazoline-3-oxides, which are then converted to quinazoline-3-oxides using an environmentally friendly H2O2-tungstate oxidant system (Samandram, Çetin Korukçu, & Coşkun, 2021).
Peptide Synthesis : Esters of N-protected amino acids with 2-Aminobenzaldehyde oxime and its derivatives are used in peptide synthesis to obtain various dipeptide derivatives with high purity and good yield (Hayashi & Shimizu, 1983).
Biosynthesis in Flowers : 2-Aminobenzaldehyde is biosynthesized in flowers of Robinia pseudoacacia and Philadelphus coronarius, involving the transformation of anthranilic acid to indole followed by oxidative ring opening and hydrolysis of N-formyl-2-aminobenzaldehyde (Spiteller & Steglich, 2001).
Radiosynthesis and Biodistribution Studies : 2-Aminobenzaldehyde oxime derivatives are used in the synthesis of novel prosthetic groups for radiolabeling peptides for PET imaging, influencing biodistribution and tumor uptake in vivo (Glaser et al., 2008).
Synthesis of Heterocyclic Frameworks : Rhodium(III)-catalyzed C–H amidation of aldehydes with dioxazolones has been used for direct synthesis of 2-aminobenzaldehydes, leading to the creation of attractive heterocyclic frameworks (Liu et al., 2018).
Development of Anti-inflammatory Compounds : 2-Aminobenzaldehyde oxime derivatives have been found to possess pronounced anti-inflammatory activity in various biological tests (van Dijk & Zwagemakers, 1977).
Oxidative Cyclization in Organic Synthesis : It is involved in oxidative cyclization with ketones to afford quinolines, employing rhodium catalysts in the process (Cho, Seok, & Shim, 2005).
Antioxidant Properties : Some oxime derivatives, like butane-2,3-dionethiosemicarbazone oxime, exhibit significant antioxidant activity, highlighting a potential therapeutic application of similar compounds (Puntel et al., 2009).
Mechanism of Action
Safety and Hazards
The safety data sheet for 2-Aminobenzaldehyde oxime suggests avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Recent developments in oxime research have focused on improving the blood-brain barrier penetration for the treatment of organophosphorus poisoning . This review summarizes the recent strategies in the development of oximes capable of crossing the blood-brain barrier to treat organophosphorus poisoning . Several new developments using oximes are reviewed along with their advantages and disadvantages . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .
properties
IUPAC Name |
(NE)-N-[(2-aminophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H,8H2/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJOFYRFYDESS-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzaldehyde oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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